Chloro(nitro)acetyl fluoride
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Overview
Description
Chloro(nitro)acetyl fluoride is an organic compound characterized by the presence of a chloro group, a nitro group, and an acetyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(nitro)acetyl fluoride can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with nitric acid, followed by fluorination. The reaction conditions typically require a controlled environment to prevent decomposition and ensure high yield. The use of thionyl chloride or phosphorus pentachloride can facilitate the formation of the chloroacetyl intermediate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Chloro(nitro)acetyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The acetyl fluoride moiety can be hydrolyzed to form acetic acid and hydrogen fluoride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogenation conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Amides or esters.
Reduction: Amines.
Hydrolysis: Acetic acid and hydrogen fluoride.
Scientific Research Applications
Chloro(nitro)acetyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloro(nitro)acetyl fluoride involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro group can participate in redox reactions. The acetyl fluoride moiety can undergo hydrolysis, releasing fluoride ions that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: Similar in structure but lacks the nitro group.
Nitroacetyl chloride: Contains a nitro group but lacks the chloro group.
Fluoroacetyl chloride: Contains a fluorine atom but lacks the nitro and chloro groups.
Uniqueness
The combination of these groups allows for versatile chemical transformations and interactions with various molecular targets .
Properties
CAS No. |
114521-96-9 |
---|---|
Molecular Formula |
C2HClFNO3 |
Molecular Weight |
141.48 g/mol |
IUPAC Name |
2-chloro-2-nitroacetyl fluoride |
InChI |
InChI=1S/C2HClFNO3/c3-1(2(4)6)5(7)8/h1H |
InChI Key |
JKUWWCGHVIRHOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)F)([N+](=O)[O-])Cl |
Origin of Product |
United States |
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